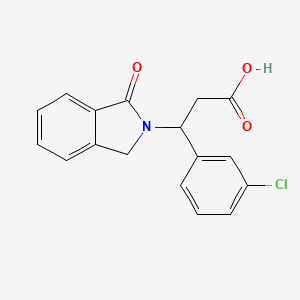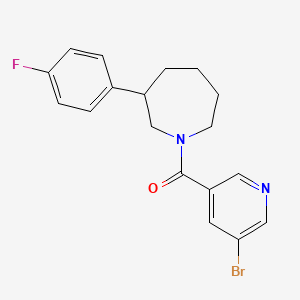![molecular formula C13H12N4O2S B2504810 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1421459-37-1](/img/structure/B2504810.png)
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features both oxazole and benzothiadiazole moieties
Mechanism of Action
Target of Action
It is known that oxazole derivatives, such as this compound, have a wide spectrum of biological activities . They have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Mode of Action
The mode of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with its targets, leading to various changes. For instance, some oxazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), resulting in the degradation of several oncoproteins .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the wide range of biological activities associated with oxazole derivatives. For example, in the case of anticancer activity, the compound may interfere with the pathways involving Hsp90, leading to the degradation of oncoproteins .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. For instance, if the compound targets Hsp90, it could lead to the degradation of oncoproteins, potentially inhibiting the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with carbonic anhydrase isoforms, exhibiting selective inhibition properties . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its catalytic activity. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress responses . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. These changes can lead to varied cellular outcomes, including altered proliferation rates, apoptosis, and metabolic shifts.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes, such as carbonic anhydrase, leading to enzyme inhibition . Additionally, it may interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions underpin the compound’s ability to modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic effects may be observed, including cellular damage and organ toxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution pattern of this compound is crucial for its efficacy and safety in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity . The compound may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxazole Moiety: The oxazole ring can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride in the presence of sulfuric acid.
Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized by the reaction of o-phenylenediamine with thionyl chloride and sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole and benzothiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to its combination of oxazole and benzothiadiazole rings, which imparts distinct electronic and steric properties, making it a versatile scaffold for various applications.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-6-10(19-15-8)4-5-14-13(18)9-2-3-11-12(7-9)17-20-16-11/h2-3,6-7H,4-5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXSTFGSUUPJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)
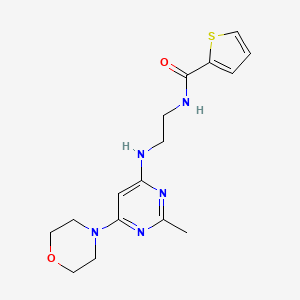
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)
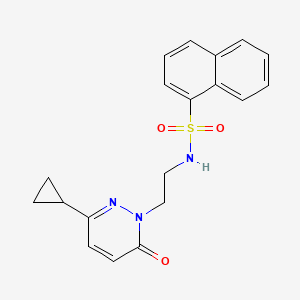
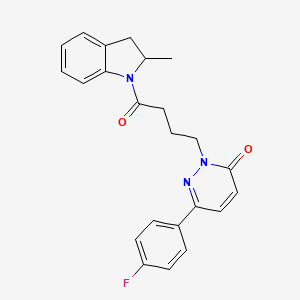
![4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2504734.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)
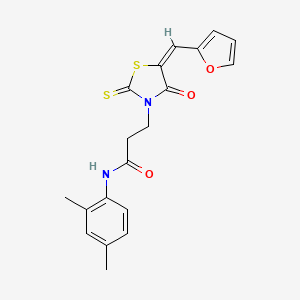
![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)
![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)
![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)
